N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and a piperidinyl group linked through an oxalamide moiety
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s likely that the compound interacts with its target in a way that inhibits the growth or function of the bacteria, leading to its anti-tubercular activity .
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with essential biochemical pathways in mycobacterium tuberculosis, leading to inhibition of bacterial growth .
Result of Action
Based on its potential anti-tubercular activity, it may lead to the inhibition of bacterial growth or function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized through cyclization reactions involving diamines and sulfonium salts.
Attachment of the Pyridinyl Group: The pyridinyl group is introduced via nucleophilic substitution reactions, often using pyridine derivatives.
Coupling with Chlorophenyl Group: The chlorophenyl group is attached through Suzuki–Miyaura coupling reactions, which involve palladium-catalyzed cross-coupling of boronic acids with halides.
Formation of Oxalamide Linkage: The final step involves the formation of the oxalamide linkage through condensation reactions between amines and oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a building block in material science.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-N’-(pyridin-2-yl)piperazine: Similar structure but lacks the oxalamide linkage.
N-(2-chlorophenyl)-N’-(pyridin-2-yl)oxalamide: Similar structure but lacks the piperidinyl group.
Uniqueness
N'-(2-chlorophenyl)-N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}ethanediamide is unique due to the presence of both the piperidinyl and oxalamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c20-15-5-1-2-6-16(15)23-19(26)18(25)22-13-14-8-11-24(12-9-14)17-7-3-4-10-21-17/h1-7,10,14H,8-9,11-13H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXFQFRKQJYGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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